Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04879A
The wet synthesis of copper (Cu)-twinned nanostructures often requires the addition of noble metal seeds, as twinned Cu seeds are prone to oxidative etching, which inevitably introduces other metal species. In this study, a universal and seedless wet method is proposed for the synthesis of various Cu-twinned nanostructures, such as large Cu decahedrons (with sizes up to 300 nm), singly twinned Cu right bipyramids, and Cu nanorods. The amount of chloride ions (Cl−) and oleylamine and an optimal heating rate at the initial stage were proven to be crucial in this synthesis. Theoretical results revealed that the amount of Cl− could adjust the Gibbs free energy of Cu seeds by promoting the dissociation of oleylamine, which, in turn, determined the structure of thermodynamically favorable seeds based on the thermodynamic model. To the best of our knowledge, this is the first report on large Cu decahedrons and singly twinned Cu right bipyramids. Moreover, they both showed strong localized surface plasmon resonance in the near-infrared region. The photothermal conversion efficiency of large Cu decahedrons increased up to 52.9% upon 808 nm laser irradiation, which is the highest value ever reported for Cu nanocrystals.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05095E
Multi-band electromagnetically induced transparency (EIT) effects have attracted widespread attention due to their great application prospects. However, their realization is mainly based on the coupling of multiple sub-resonators that typically exceed the number of transparency peaks, resulting in complex structural designs and cumbersome preparation procedures. This paper reports a simple design of a terahertz metamaterial that can produce the triple-band EIT effect using two “big-bright” mode coupling of two sub-resonators. The design adopts the classical two-layer structure. A U-shaped split-ring resonator and a fork-shaped resonator form a periodic array on the surface of the flexible organic polymer material. Three transparency peaks around 0.59 THz, 1.07 THz, and 1.34 THz are experimentally realized, and their formation mechanisms are explored. Furthermore, the triple-band EIT metamaterial was prepared by the photolithography technology and characterized by terahertz time-domain spectroscopy. Theoretical simulation results agree well with experimental results. Sensing characteristics and slow light effects of the terahertz metamaterial are further discussed experimentally. The proposed triple-band EIT metamaterial having excellent properties, including thin size, good flexibility, simple and compact structure, and high sensing sensitivity, could provide guidance for the subsequent design and implementation of multifunctional multi-band EIT metamaterials.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05010F
Understanding the influence of the inner shell on fluorescence blinking and exciton dynamics is essential to promote the optical performances of InP-based quantum dots (QDs). Here, the fluorescence blinking, exciton dynamics, second-order correlation function g2(τ), and ultrafast carrier dynamics of InP/ZnSe/ZnS QDs regulated by the inner ZnSe shell thickness varying from 2 to 7 monolayers (MLs) were systematically investigated. With an inner ZnSe shell thickness of 5 MLs, the photoluminescence quantum yield (PL QY) can reach 98% due to the suppressed blinking and increased probability of multiphoton emission. The exciton dynamics of InP/ZnSe/ZnS QDs with different inner shells indicates that two decay components of neural excitons and charged trions are competitive to affect the photon emission behavior. The probability density distributions of the ON and OFF state duration in the blinking traces demonstrate an effective manipulation of the inner ZnSe shell in the non-radiative processes via defect passivation. Accordingly, the radiative recombination dominates the exciton deactivation and the non-radiative Auger recombination rate is remarkably reduced, leading to a QY close to unity and a high PL stability for InP/ZnSe/ZnS QDs with 5 MLs of the ZnSe shell. These results provide insights into the photophysical mechanism of InP-based QDs and are significant for developing novel semiconductor PL core/shell QDs.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04159J
In this study, copper oxide nanoparticles (CuO-NPs) were synthesised in an ionic liquid, [C2MIm][CnHnCO2], and the respective copper(II) carboxylate precursors. Heating the solution to 120 °C caused a colour change from blue to red, indicating a change in copper salt coordination and nanoparticle formation. Crystallography and UV-Vis spectroscopy were used to monitor the transition upon temperature changes. The particle formation was characterised using TEM and SWAXS analyses. The results showed that different anion chain lengths led to different particle sizes. When using copper(II) acetate precursors, the transformation resulted in CuO(I,II) clusters (<1 nm), depending on the imidazolium-based cation used. However, using a copper(II) octanoate precursor, small CuO-NPs in the range of 10–25 nm were formed, while larger CuO-NPs were obtained using a copper(II) butanoate precursor in the range of 10–61 nm.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04627C
The emerging two-dimensional (2D) Janus systems with broken symmetry provide a new platform for designing ultrathin multifunctional spintronic materials. Recently, based on experimental monolayer MnSe2, ferromagnetism was predicted in Janus MnXY (X ≠ Y = S, Se, Te) monolayers; however, they exhibit low Curie temperatures and small magnetic anisotropic energies. To improve the Curie temperature and magnetic anisotropy, herein, we systemically explore the stability and electronic and magnetic properties of Janus MnSeTe and MnSTe monolayers under strain and carrier-doping using first-principles calculations and Monte Carlo simulations. It is found that both MnSeTe and MnSTe monolayers possess robustly high spin polarization with rational strain and carrier-doping. Both tensile strain and hole doping strengthen the ferromagnetic super-exchange interactions of the two nearest Mn atoms mediated by chalcogen atoms and exceedingly improve the perpendicular magnetic anisotropic energies (by up to 3.1 meV per f.u. for MnSeTe and 2.0 meV per f.u. for MnSTe). The Te-5p intraorbital hybridizations contributed to the main magnetic anisotropy. More remarkably, the tensile strain and hole doping collectively increase the Curie temperatures of MnSeTe and MnSTe to above and near room temperature (345 and 290 K, respectively). The present study reveals that Janus MnSeTe and MnSTe monolayers with robustly high spin polarization, room-temperature ferromagnetism and large perpendicular magnetic anisotropy are promising candidates for ultrathin multifunctional spintronic materials. This study will be of great interest for further experimental and theoretical explorations of 2D Janus manganese dichalcogenides.
Large two-photon cross sections and low-threshold multiphoton lasing of CdS/CdSe/CdS quantum shells†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04203K
Colloidal quantum shells are spherical semiconductor quantum wells, which have shown strong promise as optical materials, particularly in classes of experiments requiring multiple excitons. The two-photon properties of CdS/CdSe/CdS quantum shell samples are studied here to demonstrate large non-linear absorption cross-sections while retaining advantageous multiexciton physics conferred by the geometrical structure. The quantum shells have large two-phonon cross sections (0.4–7.9 × 106 GM), which highlights their potential use in upconversion imaging in which large per particle two-photon absorption is critical. Time-resolved measurements confirmed that the quantum shells have long biexciton lifetime (>10 ns in the largest core samples reported here) and large gain bandwidth (>300 meV). The combination of these attributes with large two-photon cross sections makes the CdS/CdSe/CdS quantum shells excellent gain media for two-photon excitation. With a broad gain bandwidth and long gain lifetime, quantum shell solids support multimodal amplified spontaneous emission from excitons, biexcitons, and higher excited states. Thresholds for amplified spontaneous emission and lasing, which are as low as 1 mJ cm−2, are comparable to, or lower than, the thresholds reported for other colloidal materials.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04606K
The application of surface plasmons in heterogeneous catalysis has attracted widespread attention due to their promising potential for harvesting solar energy. The effect of surface adsorbates on catalysts has been well documented in many traditional reactions; nonetheless, their role in plasmonic catalysis has been rarely studied. In this study, an in situ electrochemical surface cleaning strategy is developed and the influence of surface adsorbates on plasmon-enhanced electrochemistry is investigated. Taking Au nanocubes as an example, plasmonic catalysts with clean surfaces are obtained by Cu2O coating and in situ electrochemical etching. During this process, the surface adsorbates of Au nanocubes are removed together with the Cu2O shells. The Au nanocubes with clean surfaces exhibit remarkable performance in plasmon-enhanced electrooxidation of glucose and an enhancement of 445% is demonstrated. The Au NCs with clean surfaces can not only provide more active sites but also avoid halides as hole scavengers, and therefore, the efficient utilization of hot holes by plasmonic excitation is achieved. This process is also generalized to other molecules and applied in electrochemical sensing with high sensitivity. These results highlight the critical role of surface adsorbates in plasmonic catalysis and may forward the design of efficient plasmonic catalysts for plasmon-enhanced electrochemistry.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03967F
Heterojunction optoelectronic technology has extensive applications in modern optoelectronics. The lattice quality and mismatch strain near the heterojunction interface significantly affect the photoelectric performance of a photoelectronic device. Therefore, accurately characterizing the internal three-dimensional (3D) strain at the interface in a large field is essential to evaluate the heterojunction optoelectronic device quality. Here, we propose a tomographic multiplication nano-moiré method for internal 3D strain measurements in a large field. This method operates by combining the depth sectioning technique of scanning transmission electron microscopy (STEM) with the multiplication moiré method. A mutual overlapping analytical method based on spherical aberration correction is adopted in 3D reconstruction to achieve the nanometer resolution in the depth direction. The developed method overcomes the small measurement field of view (FOV) limitation of the conventional transmission electron microscope and provides high resolution and a large measurement volume, potentially facilitating the evaluation of the large-scale 3D internal lattice quality and strain field characterization. Using the proposed method, the 3D distribution of dislocations and strain fields in the [011] direction at the heterojunction interface of the InP/InGaAs nanomaterial is intuitively, clearly, and comprehensively revealed.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04530G
The growth of Ag clusters on amorphous carbon substrates is studied in situ by X-ray scattering experiments, whose final outcome is imaged by electron microscopy. The real-time analysis of the growth process at room temperature shows the formation of a large majority of icosahedral structures by a shell-by-shell growth mode which produces smooth and nearly defect-free structures. Molecular dynamics simulations supported by ab initio calculations reveal that the shell-by-shell mode is possible because of the occurrence of collective displacements which involve the concerted motion of many atoms of the growing shell. These collective processes are a kind of black swan event, as they occur suddenly and rarely, but their occurrence is decisive for the final outcome of the growth. Annealing and ageing experiments show that the as-grown icosahedra are metastable, in agreement with the energetic stability calculations.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04320G
Chiral inorganic nanostructures have attracted a lot of attention over the last few years. Here we report the first observation of chirality in indium sulfide nanoparticles, which have been produced by a co-precipitation reaction in the presence of cysteine as a chiral agent. The process resulted in the production of spherical nanoparticles with an average diameter of around 3.6 nm. Circular dichroism spectroscopy of the nanoparticles showed an intense chiroptical signal corresponding to the indium sulfide excitonic transition, confirming the successful transfer of chirality to the In2S3 inorganic matrix. Nuclear magnetic resonance analysis of a colloidal solution of the nanoparticles demonstrated critical evidence of chemisorption of the chiral ligand on the surface of the nanoparticles and revealed a characteristic fast chemical exchange between the ligand chemisorbed on the surface of the nanoparticles and the free ligand in solution. Finally, the effect of the chiral ligand's structure on the transfer of chirality was investigated, with consideration of other amino acid ligands, and the critical role of the thiolate group in the optimisation of the chiral transfer was observed. This research is expected to stimulate further development and applications of new chiral semiconductor nanomaterials.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04049F
Developing highly efficient, stable, and cost-effective two-dimensional (2D) conjugated polymers (CPs) for overall water splitting (OWS) is critical for producing clean and renewable hydrogen energy, yet it remains a great challenge. Here, we designed eight 2D CPs through the topological assembly of diacetylene and benzene-derived molecular linkers that can offer active sites for hydrogen and oxygen evolution reactions, and explored their structural, electronic, optical, and photocatalytic OWS properties by performing first-principles computations. It is shown that incorporating benzo-heterocyclic rings into CPs can significantly modulate the electronic structures of CPs and broaden the spectral absorption, suitable for visible-light-driven OWS. Remarkably, through a range of screening criteria, including stability, electronic band structures, band edge alignments, and photocatalytic activity, we found that CP-4 based on diacetylene and benzotrifuran can spontaneously trigger the OWS in a neutral environment under its own light-induced bias, eliminating the need for sacrificial agents or cocatalysts. Specifically, the HER active site is primarily located at diacetylene moieties, while the OER active site is mainly concentrated on the benzo-heterocyclic rings. Moreover, the ideal STH efficiency for OWS on CP-4 was estimated to be 13.87%, highlighting its potential as a prospective photocatalyst for large-scale industrial OWS. Our findings open a door to the rational design of novel polymer photocatalysts for OWS.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03582D
To realize the quantum anomalous Hall (QAH) effect in two-dimensional (2D) intrinsic magnetic materials, which combines insulating bulk states and metallic edge channel states, is still challenging in experiment. Here, based on first-principles calculations, we predicted two stable kagome-latticed QAH insulators: Cr3Se4 and Fe3S4 monolayers, with the Chern number C = 1. It is found that both structures exhibit a large magnetic anisotropy energy and sizable band gaps, and a topological phase transition from C = −1 to C = 1 occurs when the magnetization orientation changes from the z-axis to the −z-axis. Remarkably, the non-trivial topological properties are robust against biaxial strains of up to ±6%. Furthermore, a variable high Chern number of C = 2 or C = 3 can be observed by stacking two or three layers of the QAH monolayer with an MoS2 insulator. Our results signify that such layered kagome materials can be promising platforms for exploring novel QAH physics.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03907B
Two-dimensional (2D) materials are of great interest in many fields due to their astonishing properties at an atomic level thickness. Many fundamentally different methods to synthesize 2D materials, such as exfoliation or chemical vapor deposition (CVD), have been reported. Despite great efforts and progress to investigate and improve each synthesis method, mainly to increase the yield and quality of the synthesized 2D materials, most approaches still involve some compromise. Herein, we systematically investigate a chemical vapor deposition (CVD) process to synthesize molybdenum disulfide (MoS2) single layer flakes using sodium molybdate (Na2MoO4), deposited on a silica (SiO2/Si) substrate by spin-coating its aqueous solution, as the molybdenum source and sulfur powder as sulfur source, respectively. The focus lies on the impact of oxygen (O2) in the gas flow and temperature–time-profile on reaction process and product quality. Atomic force microscopy (AFM), Raman and photoluminescence (PL) spectroscopy, X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (ToF-SIMS) were used to investigate MoS2 flakes synthesized under different exposure times of O2 and with various temperature–time-profiles. This detailed study shows that the MoS2 flakes are formed within the first few minutes of synthesis and elaborates on the necessity of O2 in the gas flow, as well as drawbacks of its presence. In addition, the applied temperature–time-profile highly affects the ability to detach MoS2 flakes from the growth substrate when immersed in water, but it has no impact on the flake.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02740F
Amyloid fibril formation is central to the pathology of many diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Amyloid fibrils can also have functional and scaffolding roles, for example in bacterial biofilms, and have also been exploited as useful biomaterials. Despite being linear protein homopolymers, amyloid fibrils can exhibit significant structural and morphological polymorphism, making it relevant to study them on the single fibril level. We here introduce the concept of nanofluidic channel analysis to the study of single, fluorescently-labeled amyloid fibrils in solution, monitoring the extension and emission intensity of individual fibrils confined in nanochannels with a depth of 300 nm and a width that gradually increases from 300 to 3000 nm. The change in fibril extension with channel width permitted accurate determination of the persistence length of individual fibrils using Odijk's theory for strongly confined polymers. The technique was applied to amyloid fibrils prepared from the Alzheimer's related peptide amyloid-β(1–42) and the Parkinson's related protein α-synuclein, obtaining mean persistence lengths of 5.9 ± 4.5 μm and 3.0 ± 1.6 μm, respectively. The broad distributions of fibril persistence lengths indicate that amyloid fibril polymorphism can manifest in their physical properties. Interestingly, the α-synuclein fibrils had lower persistence lengths than the amyloid-β(1–42) fibrils, despite being thicker. Furthermore, there was no obvious within-sample correlation between the fluorescence emission intensity per unit length of the labelled fibrils and their persistence lengths, suggesting that stiffness may not be proportional to thickness. We foresee that the nanofluidics methodology established here will be a useful tool to study amyloid fibrils on the single fibril level to gain information on heterogeneity in their physical properties and interactions.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04778D
We report the development of compact and stabilized micelles incorporating a synthetic LXR agonist prodrug for the passive targeting of atherosclerotic lesions and therapeutic intervention. In vivo studies showed that the nanohybrid micelles exhibited favorable pharmacokinetics/biodistribution and were able to upregulate, to some extent, LXR target genes with no alteration of lipid metabolism.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04438F
Hybridizing biomolecules with metal oxide nanostructures possessing inherent optical emission and electrochemical functionality is advantageous for external mediator-free analytical applications. This work demonstrates the ultrasonochemical synthesis of hafnium oxide (HfO2) nanoparticles and their combination with butein, a chalcone type polyphenol, for the direct electrochemical detection of active herbaceuticals. The underlying hybridization chemistry between HfO2 and butein within the bio–nano interface is comprehensively investigated using ultraviolet diffuse reflectance, X-ray diffraction, Fourier-transform infrared, and X-ray photoelectron spectroscopic techniques. Electron micrographs suggest the formation of elongated nano spherical particles of HfO2 with the incorporation of butein (average particle size of 17.6 ± 2.9 nm). The catecholic OH group of butein existing on the surface of hybridized HfO2 exhibits reversible redox behavior convenient for probing the selected target analyte at physiological pH. The electron diffusion kinetics, electron transfer coefficient and rate constant parameters of the prepared HfO2–butein electrode material have been studied in detail for further application in biomolecular sensing of wogonin. The as-developed sensor platform exhibits a linear detection range of 20–100 μM with a current density of 60 μA cm−2 and a detection limit of 0.63 μM, which is promising for herbaceutical analysis.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR05051C
Structural reconstruction of electrocatalysts to generate metal hydroxide/oxyhydroxide species is critical for an efficient oxygen evolution reaction (OER), but the controllable regulation of the reconstruction process still remains a challenge. Given the designable nature of metal–organic frameworks (MOFs), herein, we have reported a localized structure disordering strategy to accelerate the structural reconstruction of Ni-BDC to generate NiOOH for boosting the OER. The Ni-BDC nanosheets were modified by Fe3+ and urea to form cracks, which could promote the accessibility of the Ni sites by the electrolyte and thus promote the reconstruction to form NiOOH. In addition, the interaction between Ni2+ and Fe3+ allows the electron flow from Ni2+ to Fe3+, further enhancing the NiOOH generation. As a result, the optimized sample exhibits excellent OER activity with a small overpotential of 251 mV at 10 mA cm−2, which is superior to most of the MOF-based OER catalysts reported previously. This work provides a controllable strategy to regulate the structural reconstruction for promoting the OER, which could provide important guidance for the development of more efficient OER electrocatalysts.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02743K
Angiogenesis is a fundamental process in biology, given the pivotal role played by blood vessels in providing oxygen and nutrients to tissues, thus ensuring cell survival. Moreover, it is critical in many life-threatening pathologies, like cancer and cardiovascular diseases. In this context, conventional treatments of pathological angiogenesis suffer from several limitations, including low bioavailability, limited spatial and temporal resolution, lack of specificity and possible side effects. Recently, innovative strategies have been explored to overcome these drawbacks based on the use of exogenous nano-sized materials and the treatment of the endothelial tissue with optical or electrical stimuli. Here, conjugated polymer-based nanoparticles are proposed as exogenous photo-actuators, thus combining the advantages offered by nanotechnology with those typical of optical stimulation. Light excitation can achieve high spatial and temporal resolution, while permitting minimal invasiveness. Interestingly, the possibility to either enhance (≈+30%) or reduce (up to −65%) the angiogenic capability of model endothelial cells is demonstrated, by employing different polymer beads, depending on the material type and the presence/absence of the light stimulus. In vitro results reported here represent a valuable proof of principle of the reliability and efficacy of the proposed approach and should be considered as a promising step towards a paradigm shift in therapeutic angiogenesis.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03885H
In recent years, multifunctional actuators have received increasing attention and development. In particular, researchers have conducted extensive research on intelligent actuators with integrated sensing functions. Temperature is an important parameter for the deformation of bilayer thermal actuators. By obtaining the temperature information of a bilayer thermal actuator, the deformation amplitude and its state can be judged. Thus, there is an urgent need to develop a type of intelligent actuator with a self-powered temperature sensing function. Herein, Ti3C2Tx-based composites modified with bamboo nanofibers have been proposed and applied to intelligent actuators integrated with a self-powered temperature sensing function. By utilizing the coefficients of thermal expansion between Ti3C2Tx–bamboo nanofiber composites and a polyimide film, a bilayer photo/electro-driven thermal actuator is designed which shows a bending curvature as large as 1.9 cm−1. In addition, Ti3C2Tx–bamboo nanofiber composites have a Seebeck coefficient of −9.15 μV K−1, and are N-type thermoelectric materials and can be used as the component of self-powered temperature sensors. Finally, a series of practical applications were designed, including a light-driven floating actuator (with a moving speed of 5 mm s−1), biomimetic sunflowers, bionic tentacles, and a multifunctional gripper integrated with a self-powered temperature sensing function. In particular, the multifunctional grippers can output voltage signals carrying their temperature information without external complex power sources, demonstrating their potential for remote monitoring. The above results demonstrate that Ti3C2Tx–bamboo nanofiber composites have extensive practical applications in fields such as self-powered sensors, flexible thermoelectric generators, and soft actuators.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03702A
The interface interaction between deposited carbon and metallic electrode substrates in tuning the growth of CO2-derived products (e.g., amorphous carbon, graphite, carbide) is mostly unexplored for the high-temperature molten-salt electrolysis of CO2. Herein, the carbon deposition on different transition-metal cathodes was performed to reveal the role of substrate materials in the growth of cathodic products. At the initial stage of electrolysis, transition metals (e.g., Cr, Fe, Ni, and Co) that exhibit appropriate carbon-binding ability (in range of −30 to 60 kJ mol−1) allow carbon diffusing into and then dissociating from metal to form graphite, as the carbon-binding ability can be determined by the Gibbs free energy of formation of metallic carbides. The catalytic cathodes showing super strong (e.g., Ti, V, Mo, and W) or weak (e.g., Cu) carbon-binding ability produce stable carbides or amorphous carbon, respectively. However, the subsequent deposited carbon is immune to the catalysis of the substrate, forming amorphous carbon nanoparticles and nanofibers on the surface of carbides and graphite, respectively. This paper not only highlights the role of the catalytic cathodes for carbon deposition, but also offers a material selection principle for the controllable growth of CO2-derived products in molten salts.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.00 | 137 | Science Citation Index Science Citation Index Expanded | Not |
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